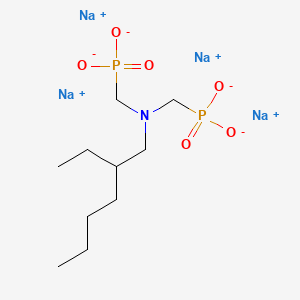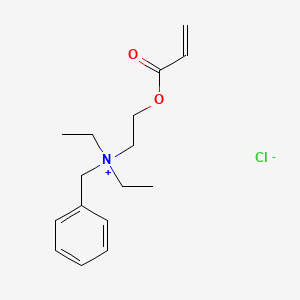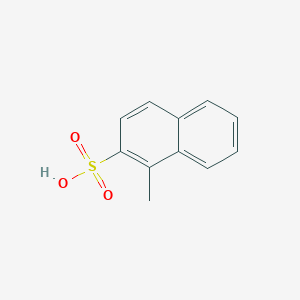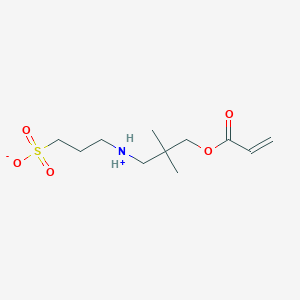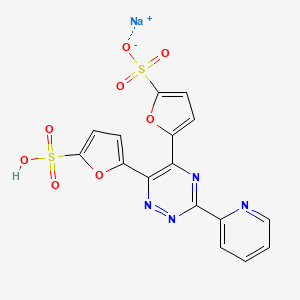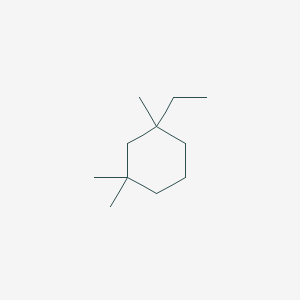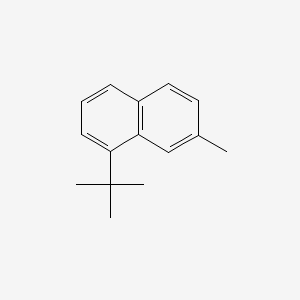
4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride: is a quaternary ammonium compound with a unique structure that includes both hydrophobic and hydrophilic components. This compound is known for its surfactant properties, making it useful in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride typically involves the reaction of 1,3-bis(2-hydroxyethyl)imidazolium with an alkyl halide, such as undecyl chloride. The reaction is carried out in an organic solvent under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazolium ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The chloride ion can be substituted with other anions through ion-exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Ion-exchange resins or aqueous solutions of other salts can facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroimidazole derivatives.
Substitution: Various imidazolium salts with different anions.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride is used as a surfactant and emulsifying agent. It is also employed in the synthesis of ionic liquids and as a phase transfer catalyst.
Biology: This compound has applications in biological research, particularly in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: In medicine, it is explored for its potential antimicrobial properties and as a component in drug delivery systems.
Industry: Industrially, it is used in formulations for personal care products, detergents, and as an additive in lubricants.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride is primarily based on its surfactant properties. It can disrupt lipid bilayers, leading to increased permeability of cell membranes. This property is exploited in its antimicrobial activity and in enhancing the delivery of drugs across biological membranes.
Comparación Con Compuestos Similares
- 2-Heptadecyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride
- 2-Henicosyl-4,5-dihydro-1,3-bis(2-hydroxyethyl)-1H-imidazolium chloride
Comparison: Compared to these similar compounds, 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride has a shorter alkyl chain, which can influence its solubility and surface activity. Its unique balance of hydrophobic and hydrophilic properties makes it particularly effective in applications requiring both emulsification and antimicrobial activity.
Propiedades
Número CAS |
93762-28-8 |
|---|---|
Fórmula molecular |
C18H37ClN2O2 |
Peso molecular |
348.9 g/mol |
Nombre IUPAC |
2-[3-(2-hydroxyethyl)-2-undecyl-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C18H37N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-18-19(14-16-21)12-13-20(18)15-17-22;/h21-22H,2-17H2,1H3;1H/q+1;/p-1 |
Clave InChI |
UMYZKJHTZRFUOC-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12689332.png)
